molecular formula C9H15O6P B2614236 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate CAS No. 2089255-29-6

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate

Cat. No.: B2614236
CAS No.: 2089255-29-6
M. Wt: 250.187
InChI Key: PXIJWOWMEMIUNB-UHFFFAOYSA-N
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Description

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate is a chemical compound with the molecular formula C9H15O6P It is a derivative of phosphetane, a four-membered ring containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate typically involves the reaction of diethyl phosphite with an appropriate diester under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphetane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphinate derivatives, which have applications in different chemical processes.

Scientific Research Applications

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include coordination chemistry and enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-2,2-dicarboxylate
  • 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-4,4-dicarboxylate

Uniqueness

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate is unique due to its specific substitution pattern on the phosphetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

diethyl 1-hydroxy-1-oxo-1λ5-phosphetane-3,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O6P/c1-3-14-7(10)9(8(11)15-4-2)5-16(12,13)6-9/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJWOWMEMIUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CP(=O)(C1)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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